3-Deoxy-1beta,20-dihydroxyecdysone

Description

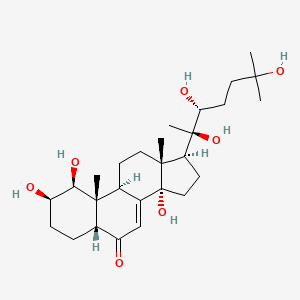

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H44O7 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

(1S,2R,5R,9R,10R,13R,14S,17S)-1,2,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O7/c1-23(2,32)11-10-21(30)26(5,33)20-9-13-27(34)17-14-19(29)16-6-7-18(28)22(31)25(16,4)15(17)8-12-24(20,27)3/h14-16,18,20-22,28,30-34H,6-13H2,1-5H3/t15-,16-,18+,20-,21+,22+,24+,25+,26+,27+/m0/s1 |

InChI Key |

RWIUQUIFSRGGMV-KSEYKKGQSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3([C@@H]([C@@H](CC4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O |

Canonical SMILES |

CC12CCC3C(=CC(=O)C4C3(C(C(CC4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |

Synonyms |

3-deoxy-1,20-dihydroxyecdysone 3-deoxy-1beta,20-dihydroxyecdysone |

Origin of Product |

United States |

Isolation and Purification Methodologies

Extraction Techniques for Phytoecdysteroid Enrichment

The initial step in isolating 3-Deoxy-1beta,20-dihydroxyecdysone and other phytoecdysteroids is the enrichment of these compounds from the plant matrix. This is typically achieved through solvent-based extraction followed by preliminary fractionation.

Solvent-Based Extraction Approaches (e.g., Methanol (B129727), Ethanol)

The extraction of ecdysteroids, including this compound, from plant material is commonly initiated with polar solvents. researchgate.net Methanol and ethanol (B145695) are frequently employed for this purpose. mdpi.comnih.gov The choice of solvent is critical as it influences the efficiency of extracting these polyhydroxylated steroids. researchgate.netnih.gov

Dried and ground plant parts are often extracted with methanol or ethanol. mdpi.comcaldic.com Sometimes, aqueous mixtures of these alcohols, such as 80:20 (v/v) methanol or ethanol in water, are used, as they can be more effective in extracting polar phenolic compounds. nih.gov The extraction process can be carried out at room temperature or with heating under reflux to improve recovery. nih.govindexcopernicus.com For instance, one method involves boiling the plant material in methanol under reflux for 20 minutes. indexcopernicus.com Cold ethanol extraction is another approach that can limit the co-extraction of undesirable compounds like chlorophyll (B73375) and waxes. mdpi.com

The selection of the solvent and extraction method significantly impacts the yield and composition of the crude extract. nih.gov The primary goal of this initial step is to liberate the ecdysteroids from the plant cells into the solvent, creating a crude extract that can be further processed.

Initial Fractionation Strategies (e.g., Hexane (B92381) Partitioning)

Following the initial solvent extraction, the resulting crude extract contains a complex mixture of compounds. To simplify this mixture and remove non-polar impurities, a fractionation step is employed. caldic.com A common and effective strategy is solvent-solvent partitioning, particularly with hexane. mdpi.comresearchgate.net

In this process, the crude extract, often obtained from a methanol or ethanol extraction, is partitioned between a polar solvent system (like aqueous methanol) and a non-polar solvent like hexane. mdpi.comresearchgate.net The highly polar ecdysteroids remain in the polar phase, while non-polar substances such as lipids and chlorophylls (B1240455) are partitioned into the hexane layer. mdpi.comresearchgate.net This step is crucial for enriching the phytoecdysteroid content and preparing the extract for subsequent chromatographic purification. caldic.com This partitioning process effectively distributes compounds based on their polarity, leading to a cleaner, ecdysteroid-enriched fraction. researchgate.net

Advanced Chromatographic Separation Techniques

Subsequent to initial extraction and fractionation, advanced chromatographic techniques are indispensable for the isolation and purification of individual ecdysteroids like this compound from the enriched extract. researchgate.net The complexity of ecdysteroid mixtures in plant extracts necessitates the use of various high-resolution chromatographic methods. researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications for Isolation and Purity Verification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the isolation and final purity assessment of ecdysteroids. researchgate.netmdpi.com Its high resolution, sensitivity, and versatility make it ideal for separating structurally similar compounds within a complex mixture. mdpi.com

Reversed-phase (RP-HPLC) is a widely used mode for ecdysteroid separation. researchgate.netmdpi.com In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comnih.gov This method allows for the efficient separation of various phytoecdysteroids. mdpi.com Normal-phase HPLC (NP-HPLC) can also be employed as a complementary technique to achieve comprehensive separation of complex ecdysteroid mixtures. researchgate.net

HPLC is not only a preparative tool for isolating compounds but also the standard for verifying the purity of the isolated ecdysteroids. hsnstore.eu By comparing the retention time of a purified compound to that of a known standard, its identity can be confirmed. researchgate.net The precision of HPLC allows for the quantification of ecdysterones at low concentrations, ensuring the quality and purity of the final product. mdpi.comresearchgate.net

| HPLC Parameter | Typical Conditions for Ecdysteroid Analysis |

| Stationary Phase | Reversed-phase (C18), Normal-phase (Silica) researchgate.netmdpi.com |

| Mobile Phase | Gradient elution with Acetonitrile/Water or Methanol/Water mdpi.comnih.gov |

| Detection | UV Densitometry amazonaws.com |

| Application | Isolation, Quantification, Purity Verification mdpi.comhsnstore.eu |

Countercurrent Chromatography (CCC) Approaches (e.g., HSCCC)

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that has proven effective for the separation and purification of natural products, including ecdysteroids. nih.govglobalresearchonline.net A significant advantage of CCC is the elimination of a solid stationary phase, which prevents the irreversible adsorption of analytes and allows for high recovery of target compounds. nih.gov High-Speed Countercurrent Chromatography (HSCCC) is a popular form of this technique. nih.gov

The success of a CCC separation relies heavily on the selection of a suitable two-phase solvent system. nih.gov The goal is to find a system where the target ecdysteroids have an ideal partition coefficient (K), typically between 0.5 and 2, and a good separation factor (α > 1.5) between the components to be separated. nih.gov A common solvent system used for ecdysteroid separation is a mixture of ethyl acetate (B1210297), n-butanol, ethanol, and water. nih.gov By carefully selecting the solvent system, HSCCC can be used to isolate multiple ecdysteroids from a crude extract in a single run. nih.govnih.gov

| CCC Parameter | Example Application for Ecdysteroid Separation |

| Technique | High-Speed Countercurrent Chromatography (HSCCC) nih.gov |

| Solvent System | Ethyl acetate–n-butanol–ethanol–water (3:0.2:0.8:3, v/v) nih.gov |

| Stationary Phase | Upper phase of the solvent system nih.gov |

| Mobile Phase | Lower phase of the solvent system nih.gov |

| Advantage | High recovery of target compounds due to lack of solid support nih.gov |

Other Chromatographic Methods (e.g., Silica (B1680970) Column Chromatography)

In addition to HPLC and CCC, other chromatographic methods play a role in the multi-step purification process of ecdysteroids. amazonaws.com Column chromatography using silica gel as the stationary phase is a fundamental technique for the initial purification of crude extracts. column-chromatography.comteledynelabs.com This method separates compounds based on their polarity, with less polar compounds eluting before more polar ones. teledynelabs.comyoutube.com It is particularly useful for removing impurities and for the large-scale, initial separation of compounds from a complex mixture. column-chromatography.comyoutube.com

Low-pressure column chromatography on adsorbents like alumina (B75360) has also been used effectively, sometimes yielding highly pure compounds like 20-hydroxyecdysone (B1671079) in a single step. caldic.comamazonaws.com Furthermore, size-exclusion chromatography, for instance on Sephadex LH-20, can be employed to separate ecdysteroids based on their molecular size. caldic.comamazonaws.com Often, a combination of these different chromatographic techniques is required to achieve the isolation of pure ecdysteroids from a plant extract. caldic.comresearchgate.net

| Chromatographic Method | Stationary Phase | Principle of Separation | Application in Ecdysteroid Purification |

| Column Chromatography | Silica Gel column-chromatography.com | Adsorption/Polarity teledynelabs.com | Initial purification, removal of impurities column-chromatography.com |

| Low-Pressure Column Chromatography | Alumina amazonaws.com | Adsorption amazonaws.com | Single-step purification of major ecdysteroids amazonaws.com |

| Size-Exclusion Chromatography | Sephadex LH-20 amazonaws.com | Molecular Size amazonaws.com | Separation based on molecular dimensions caldic.com |

Purity Assessment and Quality Control Protocols

Ensuring the purity and quality of a chemical compound like this compound is paramount for its use in scientific research. A comprehensive quality control protocol involves a battery of analytical tests to confirm the identity and determine the purity of the isolated compound.

The structural elucidation and confirmation of the identity of this compound rely heavily on spectroscopic techniques. The foundational work by Jayasinghe et al. (2002) established the structure of this new ecdysteroid through detailed analysis of its spectral data. nih.gov

Spectroscopic and Chromatographic Data for Purity Assessment:

| Analytical Technique | Description | Typical Data/Results |

| High-Performance Liquid Chromatography (HPLC) | A C18 reversed-phase column with a gradient mobile phase (e.g., water/acetonitrile) is typically used. The retention time of the compound under specific conditions is a key identifier. Purity is assessed by the peak area percentage. | A single, sharp peak at a characteristic retention time indicates high purity. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the hydrogen atoms in the molecule, revealing the carbon-hydrogen framework. | The chemical shifts (δ) and coupling constants (J) of the protons are unique to the molecule's structure. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the carbon skeleton of the molecule. | The chemical shifts (δ) of each carbon atom are characteristic of its chemical environment. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structural confirmation. | The molecular ion peak ([M+H]⁺ or [M-H]⁻) confirms the molecular weight. The fragmentation pattern serves as a fingerprint of the molecule. |

Illustrative (Hypothetical) Data Tables for this compound:

Note: The following data is illustrative and based on typical values for related ecdysteroids. The exact values for this compound would be found in the primary literature.

Table 1: Hypothetical HPLC Purity Data

| Parameter | Value |

|---|---|

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Purity (by area %) | >98% |

Table 2: Hypothetical ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 72.1 | 3.85 (m) |

| 2 | 33.5 | 1.80 (m), 2.10 (m) |

| 3 | 37.0 | 1.55 (m), 1.95 (m) |

| 4 | 31.8 | 2.30 (dd, J = 15.0, 5.0), 2.45 (dd, J = 15.0, 2.5) |

| 5 | 52.5 | 2.90 (d, J = 8.0) |

| 6 | 204.1 | - |

| 7 | 121.8 | 5.80 (d, J = 2.5) |

| 8 | 165.3 | - |

| 9 | 35.1 | 3.10 (dd, J = 9.0, 2.5) |

| 10 | 38.9 | - |

| 11 | 21.7 | 1.70 (m), 1.90 (m) |

| 12 | 31.9 | 2.25 (m), 2.40 (m) |

| 13 | 48.0 | - |

| 14 | 84.5 | - |

| 15 | 32.1 | 1.65 (m), 1.85 (m) |

| 16 | 21.5 | 1.75 (m), 2.05 (m) |

| 17 | 50.2 | 2.50 (t, J = 9.0) |

| 18 | 21.4 | 1.15 (s) |

| 19 | 24.3 | 1.05 (s) |

| 20 | 75.3 | - |

| 21 | 21.2 | 1.20 (s) |

| 22 | 77.8 | 3.50 (dd, J = 9.0, 3.0) |

| 23 | 28.1 | 1.60 (m) |

| 24 | 45.1 | 1.40 (m) |

| 25 | 70.9 | 3.60 (m) |

| 26 | 29.1 | 1.25 (d, J = 6.5) |

| 27 | 29.1 | 1.25 (d, J = 6.5) |

Table 3: Hypothetical Mass Spectrometry Data

| Ionization Mode | Observed m/z | Interpretation |

|---|---|---|

| ESI+ | 465.3210 | [M+H]⁺ |

| ESI+ | 447.3105 | [M+H-H₂O]⁺ |

| ESI+ | 429.2999 | [M+H-2H₂O]⁺ |

Quality control protocols for commercially produced phytoecdysteroid standards often adhere to stringent guidelines, including the use of certified reference materials (CRMs) where available. The purity is typically determined by a combination of chromatographic (HPLC) and spectroscopic (NMR, MS) methods. Quantitative NMR (qNMR) can also be employed for accurate purity assessment. The certificate of analysis for a high-quality standard of this compound would include detailed results from these analyses, confirming its identity and specifying its purity.

Structural Elucidation and Stereochemical Characterization of 3 Deoxy 1beta,20 Dihydroxyecdysone

Application of Spectroscopic Techniques for Structure Determination

The foundational step in characterizing 3-Deoxy-1beta,20-dihydroxyecdysone involved the application of several key spectroscopic methods. These techniques provided complementary information that, when pieced together, revealed the molecule's complete structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in determining the carbon skeleton and the proton environments within the molecule. Analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments (such as COSY, HMQC, and HMBC) allowed for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum showed characteristic signals for an ecdysteroid, including five methyl singlets, and a pair of doublets for the C-22 proton. The ¹³C NMR spectrum displayed 27 carbon signals, which were assigned with the help of DEPT experiments, confirming the number of methyl, methylene (B1212753), methine, and quaternary carbons.

¹H NMR Spectroscopic Data (500 MHz, C₅D₅N)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1α | 2.18 | m |

| H-1β | 3.96 | m |

| H-2α | 1.85 | m |

| H-2β | 1.95 | m |

| H-4α | 2.45 | m |

| H-4β | 2.55 | m |

| H-5 | 2.95 | dd (J=12.5, 4.5 Hz) |

| H-7 | 5.98 | d (J=2.5 Hz) |

| H-9 | 3.85 | m |

| H-12α | 2.30 | m |

| H-12β | 2.40 | m |

| H-17 | 2.80 | dd (J=9.5, 7.5 Hz) |

| H-18 | 1.25 | s |

| H-19 | 1.18 | s |

| H-21 | 1.58 | s |

| H-22 | 4.05 | d (J=9.5 Hz) |

| H-23a | 1.75 | m |

| H-23b | 1.88 | m |

| H-24 | 1.45 | m |

| H-25 | - | - |

| H-26 | 1.35 | s |

¹³C NMR Spectroscopic Data (125 MHz, C₅D₅N)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| 1 | 68.2 |

| 2 | 32.5 |

| 3 | 37.8 |

| 4 | 31.5 |

| 5 | 50.1 |

| 6 | 205.8 |

| 7 | 121.8 |

| 8 | 163.5 |

| 9 | 38.5 |

| 10 | 40.1 |

| 11 | 22.1 |

| 12 | 31.8 |

| 13 | 48.2 |

| 14 | 84.1 |

| 15 | 31.9 |

| 16 | 21.5 |

| 17 | 50.5 |

| 18 | 21.8 |

| 19 | 24.5 |

| 20 | 78.1 |

| 21 | 22.8 |

| 22 | 78.5 |

| 23 | 28.1 |

| 24 | 45.2 |

| 25 | 72.8 |

| 26 | 29.5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry was employed to determine the molecular weight and to gain insight into the structure through fragmentation patterns. High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) established the molecular formula of this compound as C₂₇H₄₄O₆. The measured mass to charge ratio (m/z) of 481.3168 [M+H]⁺ corresponded well with the calculated value of 481.3165.

The Electron Impact Mass Spectrometry (EIMS) spectrum showed characteristic fragmentation patterns for ecdysteroids, including peaks resulting from the cleavage of the C20-C22 bond in the side chain. This cleavage is a hallmark of 20-hydroxyecdysteroids and provided strong evidence for the presence of a hydroxyl group at the C-20 position.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy was used to identify the chromophore present in the molecule. The UV spectrum, recorded in methanol (B129727), showed a maximum absorption (λmax) at 243 nm. This absorption is characteristic of a 6-keto-7-ene system (an α,β-unsaturated ketone) which is a defining feature of the ecdysteroid nucleus.

Confirmation of the Ecdysteroid Core Skeleton

The collective spectroscopic data strongly supported the presence of a standard ecdysteroid core skeleton. The UV absorption at 243 nm confirmed the 7-en-6-one chromophore. The ¹³C NMR signals for the A/B rings and the C-6 ketone (δ 205.8), C-7 (δ 121.8), and C-8 (δ 163.5) carbons were in close agreement with known ecdysteroids. Furthermore, the presence of five methyl singlets in the ¹H NMR spectrum and the corresponding carbon signals were consistent with the typical steroid framework. The molecular formula derived from HR-FABMS also matched that of a C₂₇ ecdysteroid with additional hydroxyl groups.

Specific Elucidation of the 3-Deoxy-1beta,20-dihydroxy Configuration

While the core skeleton was readily identified, pinpointing the exact location and stereochemistry of the hydroxyl groups required detailed 2D-NMR analysis.

3-Deoxy Feature : The absence of a hydroxyl group at the C-3 position, a common feature in many ecdysteroids, was confirmed by the ¹³C NMR spectrum, which showed a methylene signal for C-3 at δ 37.8. In ecdysteroids with a 3-hydroxyl group, this carbon typically resonates further downfield.

1β-Hydroxy Group : The presence of a hydroxyl group at the C-1 position was indicated by the downfield shift of the C-1 carbon signal to δ 68.2. The stereochemistry of this hydroxyl group was determined to be in the beta (β) configuration based on the multiplicity and coupling constants of the H-1 proton signal at δ 3.96 in the ¹H NMR spectrum and key correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

20-Hydroxy Group : The hydroxyl group at C-20 was confirmed by the characteristic downfield shift of the C-20 quaternary carbon to δ 78.1 in the ¹³C NMR spectrum. This assignment was further supported by the fragmentation pattern in the mass spectrum, which showed a loss corresponding to the side chain cleavage at the C20-C22 bond.

Relation to Known Ecdysteroid Analogues and Potential Synonyms (e.g., 3-deoxyintegristerone A)

The structural data for this compound establishes it as a distinct phytoecdysteroid. When comparing its structure to other known ecdysteroid analogues, it shares the 3-deoxy feature with a limited number of other natural ecdysteroids. A comprehensive search of scientific literature does not reveal a definitive synonymy or direct structural relationship between this compound and 3-deoxyintegristerone A. The characterization data for these compounds would need to be directly compared to establish if they are identical or isomeric.

Biological Activity and Ecdysteroid Mimicry in Invertebrate Systems

Ecdysteroid Agonistic Activity Profile

As an ecdysteroid analog, 3-Deoxy-1beta,20-dihydroxyecdysone exhibits agonistic activity, meaning it can bind to and activate the ecdysteroid receptor, thereby triggering a hormonal response.

The biological potency of this compound has been quantified using specific insect bioassays. One such standard method is the spiracle index assay, which measures the morphological changes in the spiracles of silkworm (Bombyx mori) larvae in response to ecdysteroid exposure. In a study involving the fourth instar larvae of Bombyx mori, this compound demonstrated notable activity, confirming its role as an ecdysteroid agonist. nih.gov

The primary insect molting hormone is 20-hydroxyecdysone (B1671079) (20E), which serves as a benchmark for assessing the activity of other ecdysteroid compounds. wikipedia.org When directly compared in the Bombyx mori spiracle index assay, this compound was found to exhibit 40% of the potency of 20-hydroxyecdysone. nih.gov This indicates a significant, albeit lower, level of biological activity compared to the principal endogenous hormone.

| Compound | Relative Potency (vs. 20-Hydroxyecdysone) | Bioassay | Test Organism |

|---|---|---|---|

| This compound | 40% | Spiracle Index Assay | Bombyx mori (Silkworm larvae) |

| 20-Hydroxyecdysone | 100% (Reference) | Spiracle Index Assay | Bombyx mori (Silkworm larvae) |

Role as an Insect Endocrine Disruptor

By mimicking the action of natural molting hormones, phytoecdysteroids like this compound can act as endocrine disruptors in insects. nih.gov Their presence at inappropriate times or in unnatural concentrations can lead to severe developmental abnormalities.

Molting and metamorphosis are complex processes precisely controlled by pulses of ecdysteroid titers. nih.govmdpi.com The successful shedding of the old cuticle (ecdysis) and the transformation between life stages depend on the timely rise and fall of the active hormone. nih.gov Ecdysteroid agonists, including phytoecdysteroids, disrupt this delicate balance. nih.govnih.gov When ingested by insects, these compounds can trigger premature molting attempts, leading to developmental failures and metabolic destruction, which is often lethal. nih.govnih.gov This disruption can manifest as an inability to properly shed the old exoskeleton, a condition known as lethal molting disruption. nih.gov

Interaction with Ecdysteroid Receptors

The molecular mechanism of action for all ecdysteroids, including this compound, is their interaction with the ecdysteroid receptor (EcR). wikipedia.orgmdpi.com The EcR is an intracellular nuclear receptor that, upon binding to its ligand, forms a functional heterodimer with another nuclear receptor, the Ultraspiracle protein (USP). mdpi.comnih.gov This EcR/USP complex then binds to specific DNA sequences known as ecdysone (B1671078) response elements (EcREs) in the promoter regions of target genes. mdpi.com This binding event initiates the transcription of genes responsible for orchestrating the complex processes of molting and metamorphosis. nih.gov The ability of this compound to activate this receptor complex underlies its biological activity as an ecdysteroid mimic. The ligand-binding pocket of the EcR is known to be adaptable, allowing it to bind various steroidal and even non-steroidal agonists. nih.govnih.gov

Receptor Binding Affinity Studies

The biological activity of ecdysteroids is initiated by their binding to a specific nuclear receptor, the ecdysone receptor (EcR). The affinity of a given ecdysteroid for this receptor is a key determinant of its hormonal activity. Studies on 3-Deoxy-1β,20-dihydroxyecdysone have sought to characterize its binding affinity relative to the primary insect molting hormone, 20-hydroxyecdysone (20E).

While detailed quantitative binding affinity data (e.g., Kd values) for 3-Deoxy-1β,20-dihydroxyecdysone are not extensively documented in the provided search results, its biological activity in assays that depend on receptor binding provides an indirect measure of its affinity. For instance, in a spiracle index assay using the silkworm Bombyx mori, 3-Deoxy-1β,20-dihydroxyecdysone exhibited 40% of the potency of 20-hydroxyecdysone. nih.gov This suggests that it binds to the ecdysone receptor with a lower, yet significant, affinity compared to 20E. The structural differences, particularly the absence of the 3-hydroxyl group, likely influence the interaction with the ligand-binding pocket of the EcR.

The ecdysone receptor itself is a heterodimer composed of the EcR protein and an ultraspiracle protein (USP). nih.gov The binding of an ecdysteroid ligand to the EcR component of this complex initiates a conformational change that leads to the recruitment of coactivator proteins and the subsequent regulation of target gene expression. The relative binding affinities of various ecdysteroids, including 3-Deoxy-1β,20-dihydroxyecdysone, are crucial for understanding their specific roles and potencies in insect development.

Activation of Ecdysteroid-Responsive Cell Lines (e.g., Drosophila melanogaster BII cells)

Ecdysteroid-responsive cell lines, such as the BII cells derived from Drosophila melanogaster, are invaluable tools for assessing the biological activity of ecdysteroids and their analogs. These cells contain the complete ecdysone receptor machinery and exhibit a quantifiable response upon exposure to active compounds, typically involving the induction of specific genes.

Studies utilizing Drosophila melanogaster cell lines have demonstrated that various dietary sterols can influence the expression of genes involved in the biosynthesis of 20-hydroxyecdysone and can activate the expression of primary response genes. nih.gov While the direct application of 3-Deoxy-1β,20-dihydroxyecdysone to BII cells is not explicitly detailed in the provided search results, the general principles of ecdysteroid action in these cells are well-established. The activation of ecdysteroid-responsive genes is dependent on the formation of the ligand-EcR/USP complex and its binding to ecdysone response elements (EcREs) in the promoter regions of target genes. nih.gov

The potency of an ecdysteroid in activating these cell lines is directly related to its receptor binding affinity and its ability to induce the necessary conformational changes in the receptor complex. Given that 3-Deoxy-1β,20-dihydroxyecdysone shows significant, albeit reduced, potency compared to 20-hydroxyecdysone in whole-organism bioassays, it is expected to elicit a corresponding, dose-dependent response in ecdysteroid-responsive cell lines like the Drosophila BII line. The magnitude of this response would likely be lower than that induced by an equivalent concentration of 20-hydroxyecdysone, reflecting its reduced receptor binding affinity.

Defensive Role in Plants Against Herbivory

Many plants synthesize a diverse arsenal (B13267) of secondary metabolites to defend themselves against herbivorous insects. wikipedia.orgnih.gov Phytoecdysteroids, including 3-Deoxy-1β,20-dihydroxyecdysone, are a class of such compounds. By mimicking the insect's own molting hormones, these plant-derived compounds can disrupt the normal development and physiology of insect herbivores, thereby providing a protective advantage to the plant.

The presence of 3-Deoxy-1β,20-dihydroxyecdysone in plants like Diploclisia glaucescens suggests a role in chemical defense. nih.gov Ingested by an insect, this compound can interfere with the finely tuned hormonal balance that controls molting, metamorphosis, and reproduction. This disruption can lead to a range of detrimental effects on the herbivore, including developmental abnormalities, reduced feeding, and decreased fitness, ultimately contributing to the plant's defense.

Biosynthesis and Metabolism Within Biological Systems

General Phytoecdysteroid Biosynthetic Pathways (Mevalonate Pathway)

Phytoecdysteroids, the plant-derived analogues of insect molting hormones, are synthesized via the mevalonate (B85504) (MVA) pathway. rsc.orgwikipedia.org This essential metabolic route is responsible for producing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon precursors to a vast array of over 30,000 biomolecules, including steroids. wikipedia.org The MVA pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps primarily occurring in the cytoplasm. rsc.orgyoutube.com

The initial phase, often called the upper mevalonate pathway, converts acetyl-CoA into (R)-mevalonate. wikipedia.org This sequence is critical as it contains the rate-limiting step of the entire process, the reduction of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase. youtube.com Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP, which can isomerize to DMAPP. rsc.org These universal isoprenoid building blocks are then condensed to form larger precursors like farnesyl diphosphate (B83284) (FPP; C15) and geranylgeranyl diphosphate (GGPP; C20), which are the starting points for the biosynthesis of triterpenes and sterols, including the cholesterol backbone required for ecdysteroid synthesis. rsc.org While insects cannot synthesize sterols de novo and must obtain them from their diet, plants utilize the MVA pathway to build these sterol precursors from scratch. tandfonline.com

Table 1: Key Enzymatic Steps in the Upper Mevalonate Pathway

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Acetyl-CoA (x2) | Acetoacetyl-CoA thiolase | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

Postulated Biosynthetic Route for 3-Deoxy-1beta,20-dihydroxyecdysone

The specific biosynthetic pathway leading to this compound has not been definitively elucidated but can be postulated based on its unique structure and known ecdysteroid biosynthetic transformations. nih.govnih.gov The compound was first identified in the leaves of Diploclisia glaucescens. nih.gov Its name reveals key structural features that differentiate it from the common insect molting hormone, 20-hydroxyecdysone (B1671079) (20E): the absence of a hydroxyl group at the C-3 position (3-deoxy), and the presence of hydroxyl groups at the C-1 (in the beta configuration) and C-20 positions.

The biosynthesis of ecdysteroids in plants is believed to largely parallel the pathway in insects, starting from cholesterol. This precursor undergoes a series of oxidative modifications, primarily hydroxylations catalyzed by cytochrome P450 monooxygenases (P450s). The "standard" pathway involves sequential hydroxylations at positions C-14, C-25, C-22, C-2, and C-3 to form ecdysone (B1671078), which is then hydroxylated at C-20 to yield 20E.

The formation of this compound likely involves a significant deviation from this route. A plausible postulated pathway would be:

Bypass of 3-Hydroxylation: The pathway likely proceeds via intermediates that are never hydroxylated at the C-3 position. This could occur if an early precursor, such as 3-deoxy-cholesterol or a subsequent metabolite, is shunted into a separate pathway, or if the specific 3-hydroxylase enzyme is absent or has a very narrow substrate specificity.

Formation of a 3-Deoxy Intermediate: The pathway would proceed through a series of hydroxylations on the 3-deoxy steroid nucleus, likely forming an intermediate such as 3-deoxy-ecdysone.

1β-Hydroxylation: A key step would be the introduction of a hydroxyl group at the C-1 position. This is an uncommon hydroxylation in ecdysteroid biosynthesis but is the defining feature of this compound. A specific 1β-hydroxylase enzyme would be required for this transformation.

Final 20-Hydroxylation: The final step would be the hydroxylation at C-20, a common terminal step in the biosynthesis of active ecdysteroids, catalyzed by a 20-monooxygenase (equivalent to the Shade enzyme in insects). frontiersin.org

This proposed route highlights the metabolic plasticity within plants, allowing for the generation of a diverse array of phytoecdysteroids through alternative enzymatic modifications of the core ecdysteroid biosynthetic pathway.

Enzymatic Transformations and Metabolic Fates of Ecdysteroids in Insects

In insects, the titer of active ecdysteroids is tightly controlled not only by biosynthesis but also by rapid enzymatic inactivation and metabolism. nih.govnih.gov These processes ensure that hormonal signals are delivered in precise pulses to trigger developmental events like molting and metamorphosis. nih.govnih.gov

Hydroxylation is a central theme in both the activation and inactivation of ecdysteroids. The most critical activation step is the conversion of ecdysone (E) to the more biologically active 20-hydroxyecdysone (20E), a reaction catalyzed by the P450 enzyme ecdysone 20-monooxygenase, encoded by the Shade gene. frontiersin.orgtandfonline.com

Conversely, further hydroxylation often leads to inactivation. A primary inactivation route involves hydroxylation at the C-26 position of the side chain, catalyzed by the P450 enzyme Cyp18a1. nih.govnih.gov This initial hydroxylation is often followed by further oxidation of the C-26 hydroxyl group to a carboxylic acid, forming ecdysonoic acids, which have greatly reduced biological activity. nih.gov

While direct dehydroxylation is not a primary metabolic route, modification of hydroxyl groups is common. In many lepidopteran insects, ecdysteroids are converted to 3-dehydroecdysteroids by ecdysone oxidase. nih.govnih.gov This intermediate can then be reduced by a 3α-reductase to form 3-epiecdysteroids, where the orientation of the C-3 hydroxyl group is changed from beta (active) to alpha (inactive). nih.gov A 3β-reductase also exists, which can convert the 3-dehydro intermediate back to the original active hormone, adding another layer of regulation. nih.gov

Unlike vertebrate steroid hormone biosynthesis, where the side chain of cholesterol is cleaved to produce C21, C19, and C18 steroids, the biosynthesis of active ecdysteroids in insects retains the full sterol side chain. tandfonline.com However, modification of the side chain is a key strategy for hormone inactivation. As mentioned, the terminal end of the side chain is a target for metabolism, leading to the formation of 26-hydroxyecdysteroids and subsequently 26-oic acids. nih.gov This process does not cleave the entire side chain but represents a significant modification that terminates the hormone's activity.

To facilitate excretion and render ecdysteroids inactive, insects employ conjugation reactions, attaching polar molecules to the steroid nucleus. eje.cz This process is particularly crucial in closed developmental stages like eggs and pupae, where excretion is not possible. eje.cz

A major pathway for inactivation, especially in Lepidoptera, involves the formation of phosphate (B84403) conjugates. nih.govnih.gov Following the conversion of ecdysteroids to their inactive 3-epimers, ecdysteroid phosphotransferases can add a phosphate group, typically at the C-2 or C-22 hydroxyl group, to form highly polar metabolites that are readily sequestered or excreted. nih.gov In addition to phosphates, other conjugates such as sulfates and glycosides (e.g., glucosides) are also formed in various insect species, serving the same purpose of detoxification and clearance of the active hormone. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 20-hydroxyecdysone (20E) |

| Acetyl-CoA |

| Acetoacetyl-CoA |

| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| Mevalonate |

| Isopentenyl pyrophosphate (IPP) |

| Dimethylallyl pyrophosphate (DMAPP) |

| Farnesyl diphosphate (FPP) |

| Geranylgeranyl diphosphate (GGPP) |

| Cholesterol |

| Ecdysone (E) |

| 3-deoxy-cholesterol |

| 3-deoxy-ecdysone |

| 26-hydroxyecdysteroids |

| Ecdysonoic acids |

| 3-dehydroecdysteroids |

Structure Activity Relationships Sar in Ecdysteroid Agonism

Analysis of Structural Determinants for Ecdysteroid Receptor Binding

The ecdysone (B1671078) receptor itself is a heterodimer, typically composed of the EcR and Ultraspiracle (USP) proteins. The ligand-binding pocket is located within the EcR subunit, and the presence of a suitable ligand stabilizes the heterodimer, facilitating its binding to specific DNA response elements and initiating gene transcription.

Key structural features of ecdysteroids that are generally recognized as important for high-affinity binding to the EcR include:

A cis-fused A/B ring junction: This creates a characteristic kinked shape in the steroid backbone.

A 7-en-6-one chromophore in the B-ring: This α,β-unsaturated ketone system is a hallmark of most active ecdysteroids.

A 14α-hydroxyl group: This feature is highly conserved among naturally occurring ecdysteroids and is considered essential for activity.

A full sterol side chain: The length and hydroxylation pattern of the side chain significantly influence binding affinity and specificity.

Influence of C-3 Deoxygenation on Biological Potency and Receptor Interaction

The hydroxyl group at the C-3 position is a common feature of many potent ecdysteroids, such as the archetypal molting hormone, 20-hydroxyecdysone (B1671079). However, the discovery and characterization of 3-Deoxy-1β,20-dihydroxyecdysone have provided valuable insights into the role of this particular functional group.

The removal of the C-3 hydroxyl group likely alters the hydrogen-bonding network within the ligand-binding pocket of the EcR. While this modification reduces the binding affinity compared to 20-hydroxyecdysone, the remaining interactions are still sufficient to induce a substantial biological response. This suggests a degree of flexibility in the receptor's ability to accommodate ligands with variations in this region of the steroid. The interconversion between 3-dehydro and 3-hydroxy compounds has been documented in several arthropods, suggesting a metabolic pathway that can modulate the activity of ecdysteroids nih.gov.

Importance of Hydroxyl Group Positions and Stereochemistry (e.g., 1β, 20-dihydroxy)

The number and stereochemical arrangement of hydroxyl groups on the ecdysteroid scaffold are paramount for receptor binding and biological activity. The presence of hydroxyl groups at specific positions allows for the formation of a precise network of hydrogen bonds with amino acid residues in the EcR ligand-binding pocket, anchoring the ligand in a conformation conducive to receptor activation.

The 20-hydroxyl group is a well-established contributor to high biological activity. Its presence generally enhances potency, as seen in the comparison between ecdysone and the more active 20-hydroxyecdysone. Molecular docking studies with various ecdysteroids have shown that the hydroxyl groups on the side chain, including the one at C-20, form critical hydrogen bonds with residues such as Glu307 and Arg382 in the receptor nih.gov.

The 1β-hydroxyl group, as seen in 3-Deoxy-1β,20-dihydroxyecdysone, is a less common feature among ecdysteroids. Its presence and specific stereochemistry (β-orientation) introduce a unique structural element to the A-ring. The impact of this hydroxyl group on receptor interaction is an area of active investigation. It is plausible that the 1β-hydroxyl group forms additional or alternative hydrogen bonds within the ligand-binding pocket, partially compensating for the absence of the C-3 hydroxyl group. The precise orientation of this hydroxyl group is critical, as even subtle changes in stereochemistry can dramatically alter binding affinity dntb.gov.ua.

The following table provides a comparative overview of the biological activities of selected ecdysteroids, highlighting the influence of different hydroxylation patterns.

| Compound | Key Structural Features | Relative Biological Activity |

| 20-Hydroxyecdysone | 3β, 14α, 20, 22, 25-OH | High |

| 3-Deoxy-1β,20-dihydroxyecdysone | 1β, 14α, 20, 22, 25-OH | Moderate (40% of 20-Hydroxyecdysone in a specific assay) nih.gov |

| Ponasterone A | 3β, 14α, 20, 22-OH (lacks 25-OH) | Very High (often higher than 20-Hydroxyecdysone) researchgate.net |

| Ecdysone | 3β, 14α, 22, 25-OH (lacks 20-OH) | Lower than 20-Hydroxyecdysone |

Comparative Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches

To further elucidate the intricate relationship between ecdysteroid structure and function, computational methods such as comparative molecular modeling and quantitative structure-activity relationship (QSAR) studies are invaluable tools researchgate.net. These approaches allow for the prediction of biological activity and provide insights into the molecular interactions that govern receptor binding.

Homology modeling has been employed to construct three-dimensional models of the ecdysone receptor's ligand-binding domain from various insect species researchgate.netresearchgate.net. These models serve as a virtual template for docking studies, where different ecdysteroid analogues can be computationally inserted into the binding pocket. This allows for the visualization of potential binding modes and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. Such studies have been instrumental in rationalizing the observed SAR for both natural ecdysteroids and synthetic agonists researchgate.netresearchgate.net.

QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. In the context of ecdysteroids, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been particularly informative google.comscispace.comijpsonline.com. CoMFA generates 3D contour maps that highlight regions around the aligned molecules where steric bulk or electrostatic charge is positively or negatively correlated with biological activity. These models can guide the design of novel ecdysteroid analogues with enhanced potency by indicating where structural modifications are likely to be beneficial or detrimental. While specific QSAR studies focusing on 1β-hydroxylated ecdysteroids are not extensively reported, the general principles derived from QSAR analyses of other ecdysteroids provide a framework for understanding the potential contributions of the unique structural features of 3-Deoxy-1β,20-dihydroxyecdysone.

Advanced Research Methodologies and Analytical Techniques

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental technique used to characterize the interaction between a ligand, such as an ecdysteroid, and its receptor. This method allows for the determination of key parameters like the binding affinity (Kd) of the radiolabeled ligand and the binding affinity (Ki) of unlabeled competitors. The general principle involves incubating a source of the receptor with a radiolabeled ligand. The bound complex is then separated from the unbound radioligand, and the amount of radioactivity in the bound fraction is measured.

Key steps in developing a radioligand binding assay include the optimization of several factors to ensure a stable and reliable signal. These factors include selecting an appropriate buffer, determining the optimal incubation time and temperature, and identifying the ideal concentrations of the receptor and radioligand. nih.gov Nonspecific binding is a critical parameter to assess and is typically determined by adding a high concentration of an unlabeled ligand to the reaction mixture. nih.gov

Immunoassays (e.g., Radioimmunoassay - RIA) for Ecdysteroid Detection and Quantification

Immunoassays are powerful tools for the detection and quantification of ecdysteroids in various biological samples. These assays utilize antibodies that specifically recognize and bind to ecdysteroids. The two predominant ecdysteroids in insects are ecdysone (B1671078) and 20-hydroxyecdysone (B1671079), and various immunoassays have been developed to measure their titers. nih.gov

Enzyme-linked immunosorbent assays (EIAs) are a common type of immunoassay used for this purpose. The development of an effective EIA requires sensitive and specific antisera. nih.gov The process often involves extracting ecdysteroids from tissues, such as the prothoracic glands or gonads, using methods like methanol (B129727) extraction followed by solid-phase extraction to enrich the ecdysteroid content before measurement. nih.gov

Although immunoassays are crucial for studying the roles of ecdysteroids in insect development and reproduction, specific immunoassay protocols or cross-reactivity data for the quantification of 3-Deoxy-1beta,20-dihydroxyecdysone have not been detailed in the available research.

In Vitro Bioassays for Screening Ecdysteroid Agonists and Antagonists

In vitro bioassays are essential for screening the biological activity of ecdysteroid analogues, including potential agonists and antagonists. These assays provide a functional measure of a compound's ability to elicit a biological response, often mediated through the ecdysone receptor.

One such bioassay is the spiracle index assay, which utilizes insect larvae, such as the silkworm Bombyx mori, to assess the potency of ecdysteroids. In a study investigating the biological activity of this compound, which was isolated from the leaves of Diploclisia glaucescens, its potency was compared to that of 20-hydroxyecdysone using this assay. The research found that this compound exhibited 40% of the potency of 20-hydroxyecdysone in the spiracle index assay with fourth instar larvae of Bombyx mori. nih.gov

Table 1: Comparative Potency of this compound

| Compound | Bioassay | Organism | Relative Potency |

|---|

Genetic and Molecular Approaches for Studying Ecdysteroid Signaling in Model Organisms

Genetic and molecular techniques are vital for elucidating the intricate signaling pathways of ecdysteroids in model organisms like the silkworm, Bombyx mori. These approaches allow researchers to identify and characterize the function of genes and proteins involved in ecdysteroid synthesis, metabolism, and signaling. nih.gov

A key aspect of regulating ecdysteroid activity is their inactivation. One major inactivation pathway involves the conversion of ecdysone to 3-dehydroecdysone (B1239484) by the enzyme ecdysone oxidase, followed by the conversion to 3-epiecdysone (B1260481) by 3-dehydroecdysone-3α-reductase. nih.gov Studies in Bombyx mori have involved the molecular cloning and characterization of the genes encoding these enzymes. The expression of these genes is often correlated with the ecdysteroid titer, with high expression levels observed when the hormone levels are decreasing. nih.gov

These molecular approaches provide fundamental insights into the regulation of insect development. However, specific studies utilizing these genetic and molecular techniques to investigate the direct role or signaling pathway of this compound have not been identified in the reviewed literature.

Future Directions in 3 Deoxy 1beta,20 Dihydroxyecdysone Research

Elucidation of Complete Biosynthetic Pathway and Regulatory Mechanisms

A fundamental area of future research is the complete elucidation of the biosynthetic pathway of 3-Deoxy-1beta,20-dihydroxyecdysone in Diploclisia glaucescens. While the general pathway for phytoecdysteroids is understood to originate from acetyl-CoA via the mevalonate (B85504) pathway to produce a cholesterol intermediate, the specific enzymatic steps leading to this particular compound are unknown. nih.gov

Future investigations should aim to:

Identify Precursors and Intermediates: Through isotopic labeling studies, researchers can trace the metabolic fate of precursors like mevalonic acid and cholesterol within D. glaucescens to identify the direct intermediates in the formation of this compound.

Characterize Key Enzymes: The pathway will involve a series of hydroxylation, oxidation, and reduction reactions. Identifying and characterizing the specific cytochrome P450 monooxygenases, reductases, and other enzymes responsible for the modifications, particularly the absence of the hydroxyl group at the C-3 position and the presence of hydroxyl groups at C-1 and C-20, is crucial.

Uncover Regulatory Mechanisms: Research should also focus on the genetic and environmental factors that regulate the expression of the biosynthetic genes. This includes studying the role of transcription factors, signaling molecules, and potential induction of the pathway in response to herbivory or other stressors.

Identification of Novel Biological Activities in Diverse Invertebrate Systems

The only reported biological activity for this compound is that it exhibited 40% of the potency of the major insect molting hormone, 20-hydroxyecdysone (B1671079), in a spiracle index assay using the larvae of the silkworm, Bombyx mori. nih.govresearchgate.net This indicates its potential as a moulting hormone agonist, but its effects on a broader range of invertebrates are completely unknown.

Future research should systematically screen this compound for various biological activities across different invertebrate phyla, including:

Developmental Effects: Assessing its impact on molting, metamorphosis, and reproduction in a variety of insect orders, such as Diptera (e.g., Drosophila melanogaster), Coleoptera, and Orthoptera.

Behavioral Effects: Investigating potential antifeedant or repellent properties against generalist and specialist insect herbivores.

Effects on Non-Insect Arthropods: Exploring its activity in crustaceans (e.g., Daphnia magna) and chelicerates to understand the breadth of its hormonal effects.

Activity in Nematodes: Examining its potential to interfere with the development and reproduction of parasitic or free-living nematodes.

Detailed Molecular Characterization of Receptor Interactions and Downstream Signaling

The biological activity of ecdysteroids is mediated through their binding to a heterodimeric nuclear receptor complex consisting of the ecdysone (B1671078) receptor (EcR) and the ultraspiracle protein (USP). It is hypothesized that this compound exerts its effects through this receptor complex, but this has not been experimentally verified.

Key research goals in this area include:

Receptor Binding Assays: Conducting competitive binding assays with radiolabeled ecdysone against the EcR/USP complex from various insect species to determine the binding affinity and specificity of this compound.

Structural Analysis of the Ligand-Receptor Complex: Utilizing X-ray crystallography to solve the three-dimensional structure of the compound bound to the ligand-binding domain of the EcR. This would provide precise details on the molecular interactions and explain the basis for its relative potency.

Transcriptional Activation Studies: Using cell-based reporter gene assays to quantify the ability of this compound to activate the transcription of ecdysone-responsive genes, and to characterize the downstream signaling cascade it initiates.

Exploration of Chemo-enzymatic Synthesis of Ecdysteroid Analogues

Currently, this compound is only available through extraction from its natural source. nih.gov The development of a synthetic route is essential for producing larger quantities for research and for creating novel analogues. Chemo-enzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical synthesis, offers a promising approach.

Future directions could involve:

Development of a Scalable Synthesis: Designing a multi-step synthesis starting from a more readily available steroid precursor. This would allow for the production of the compound in quantities sufficient for extensive biological testing.

Generation of Novel Analogues: Using the synthetic pathway to create a library of related compounds with modifications at various positions on the steroid nucleus or the side chain. For instance, altering the hydroxylation pattern or adding functional groups could lead to analogues with enhanced potency, selectivity, or novel biological activities.

Enzymatic Modification: Employing enzymes as biocatalysts for specific transformations, such as stereoselective hydroxylations, which are often difficult to achieve through traditional chemical methods.

Ecological Role and Evolutionary Significance of this compound in Plant-Insect Interactions

Phytoecdysteroids are widely considered to be defensive compounds that protect plants from phytophagous insects. nih.gov The presence of this compound in Diploclisia glaucescens strongly suggests it plays such a role, but this requires ecological validation.

Future research should investigate:

Herbivore Deterrence: Conducting feeding trials with various insect herbivores to determine if the concentrations of this compound present in the leaves of D. glaucescens are sufficient to deter feeding or negatively impact insect development and survival.

Specialist vs. Generalist Effects: Comparing the effects of the compound on insects that specialize on Menispermaceae plants versus generalist herbivores. This could reveal co-evolutionary adaptations in specialist insects to tolerate this specific phytoecdysteroid.

Evolutionary Context: Investigating the distribution of this and related deoxy-ecdysteroids within the family Menispermaceae and related plant families. This phylogenetic mapping could provide insights into the evolutionary origins and diversification of ecdysteroid biosynthetic pathways as a defensive strategy.

Q & A

Q. Why do some studies report 3-Deoxy-1β,20-dihydroxyecdysone in Menispermaceae species while others do not?

- Possible Explanations : Geographic or seasonal variations in ecdysteroid production, or differences in analytical sensitivity (e.g., HPLC vs. TLC). Phylogenetic analysis of plant populations may clarify distribution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.